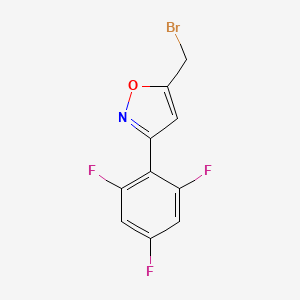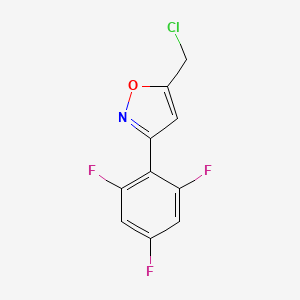
2-Chloropyridine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropyridine-3-thiol is a heterocyclic organic compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the second position and a thiol group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine-3-thiol typically involves the chlorination of pyridine derivatives followed by thiolation. One common method is the reaction of 2-chloropyridine with thiourea under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the chlorination of pyridine can be achieved using chlorine gas or other chlorinating agents, followed by thiolation using thiourea or other sulfur-containing reagents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloropyridine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse pyridine derivatives.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can undergo reduction to form the corresponding pyridine-3-thiol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine-3-thiol.
Aplicaciones Científicas De Investigación
2-Chloropyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Chloropyridine-3-thiol involves its interaction with molecular targets through its thiol and chlorine functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-Chloropyridine-3-thiol can be compared with other chloropyridine derivatives, such as:
2-Chloropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
3-Chloropyridine: The chlorine atom is at a different position, affecting its reactivity and applications.
4-Chloropyridine: Similar to 3-Chloropyridine, with different reactivity due to the position of the chlorine atom.
Uniqueness: The presence of both a chlorine atom and a thiol group in this compound makes it uniquely versatile for various chemical transformations and applications
Propiedades
IUPAC Name |
2-chloropyridine-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-5-4(8)2-1-3-7-5/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPMYPXAKVQBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226070.png)
![1-[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226076.png)

![[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226081.png)
![1-[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226082.png)




![1-[3-(2-Fluoro-4-methylphenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226132.png)


